

# Application Notes and Protocols for the Investigation of Trigastril in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Trigastril |           |
| Cat. No.:            | B1236227   | Get Quote |

Disclaimer: The following document outlines a hypothetical framework for the clinical investigation of **Trigastril** for functional dyspepsia. Publicly available data from dedicated clinical trials of **Trigastril** for this specific indication is limited. Therefore, these notes and protocols are based on the known composition of **Trigastril** and established methodologies for clinical trials in functional dyspepsia.

# **Application Notes**

### 1.1 Introduction to Trigastril

**Trigastril** is an antacid preparation typically containing a combination of aluminum hydroxide, magnesium hydroxide, and calcium carbonate.[1] These components are basic compounds that neutralize gastric acid, thereby increasing the pH of the stomach contents. While primarily used for symptomatic relief of heartburn and acid indigestion, its potential utility in functional dyspepsia warrants investigation, particularly in patient subgroups where symptoms are exacerbated by gastric acidity.

### 1.2 Hypothesized Mechanism of Action in Dyspepsia

The primary mechanism of action of **Trigastril** in the context of dyspepsia is the direct neutralization of gastric acid. Functional dyspepsia is a heterogeneous disorder, and in a subset of patients, hypersensitivity to gastric acid may contribute to symptoms such as







epigastric pain and burning. By increasing the intragastric pH, **Trigastril** may alleviate these symptoms. The combination of different antacids can offer a balanced approach, with magnesium hydroxide having a laxative effect that can counteract the constipating effect of aluminum hydroxide and calcium carbonate.

### 1.3 Potential Signaling Pathway Intervention

The signaling pathway for gastric acid secretion involves the stimulation of parietal cells in the stomach lining. This process is regulated by various factors, including gastrin, histamine, and acetylcholine. While **Trigastril** does not directly interact with these signaling pathways, it acts downstream by neutralizing the secreted acid.





Click to download full resolution via product page

Figure 1: Simplified pathway of acid secretion and Trigastril's action.

# **Experimental Protocols**

- 2.1 Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial Protocol
- 2.1.1 Study Objectives



- Primary Objective: To evaluate the efficacy of Trigastril in providing symptomatic relief of functional dyspepsia compared to placebo.
- Secondary Objectives:
  - To assess the safety and tolerability of **Trigastril** in patients with functional dyspepsia.
  - To evaluate the onset of action of **Trigastril** in providing symptom relief.
  - To assess the impact of **Trigastril** on the quality of life of patients with functional dyspepsia.

### 2.1.2 Study Population

A total of 120 adult patients (aged 18-65 years) with a diagnosis of functional dyspepsia according to the Rome IV criteria will be recruited.

Table 1: Inclusion and Exclusion Criteria

| Inclusion Criteria                                             | Exclusion Criteria                                                                                                  |
|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Diagnosis of functional dyspepsia (Rome IV criteria)           | Presence of gastroesophageal reflux disease (GERD) as the predominant symptom                                       |
| Symptom severity score of at least 4 on a 7-point Likert scale | History of peptic ulcer disease or gastrointestinal bleeding                                                        |
| Willingness to provide informed consent                        | Use of proton pump inhibitors (PPIs), H2-<br>receptor antagonists, or other antacids within 2<br>weeks of screening |
| Normal upper endoscopy within the last year                    | Known allergy to any of the components of Trigastril                                                                |
| Stable medication regimen for any chronic conditions           | Severe renal impairment                                                                                             |

### 2.1.3 Study Design and Methodology



This will be a two-arm, parallel-group, randomized, double-blind, placebo-controlled study. Eligible patients will be randomized in a 1:1 ratio to receive either **Trigastril** or a matching placebo. The treatment duration will be 4 weeks, with a 2-week follow-up period.



Click to download full resolution via product page

Figure 2: Experimental workflow for the proposed clinical trial.

### 2.1.4 Investigational Product and Dosing

- Investigational Product: Trigastril tablets/suspension.
- Dosage: One to two tablets (or equivalent suspension dose) taken as needed for symptoms,
  up to a maximum of four times a day.
- Placebo: An identical-appearing tablet/suspension containing no active ingredients.

### 2.1.5 Outcome Measures



Table 2: Primary and Secondary Efficacy Endpoints

| Endpoint Type | Endpoint                                                                                | Assessment Tool                                | Timepoint            |
|---------------|-----------------------------------------------------------------------------------------|------------------------------------------------|----------------------|
| Primary       | Proportion of responders, defined as a ≥30% reduction in the mean overall symptom score | 7-point Likert Scale for<br>Dyspepsia Symptoms | Week 4               |
| Secondary     | Change from baseline in the Gastrointestinal Symptom Rating Scale (GSRS) score[2]       | GSRS Questionnaire                             | Weeks 1, 2, 4, 6     |
| Secondary     | Time to onset of meaningful symptom relief                                              | Patient-reported diary                         | Daily                |
| Secondary     | Change from baseline<br>in the Short-Form<br>Nepean Dyspepsia<br>Index (SF-NDI) score   | SF-NDI Questionnaire                           | Weeks 4, 6           |
| Secondary     | Incidence and severity of adverse events                                                | Adverse Event<br>Monitoring                    | Throughout the study |

### 2.1.6 Data Collection and Analysis

Data will be collected at screening, baseline (Week 0), and at Weeks 1, 2, 4, and 6. Efficacy analyses will be performed on the intent-to-treat (ITT) population. The primary endpoint will be analyzed using a chi-squared test. Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data will be summarized descriptively.

## **Data Presentation**

Table 3: Hypothetical Baseline Demographics and Clinical Characteristics



| Characteristic                                  | Trigastril (n=60) | Placebo (n=60) | Total (N=120) |
|-------------------------------------------------|-------------------|----------------|---------------|
| Age (mean, SD)                                  | 45.2 (12.1)       | 44.8 (11.5)    | 45.0 (11.8)   |
| Female, n (%)                                   | 38 (63.3%)        | 40 (66.7%)     | 78 (65.0%)    |
| Duration of Dyspepsia<br>(years, mean, SD)      | 5.1 (2.3)         | 4.9 (2.1)      | 5.0 (2.2)     |
| Baseline Overall<br>Symptom Score<br>(mean, SD) | 5.8 (0.9)         | 5.7 (1.0)      | 5.75 (0.95)   |
| Baseline GSRS Score<br>(mean, SD)               | 35.4 (8.2)        | 34.9 (8.5)     | 35.15 (8.35)  |

Table 4: Hypothetical Primary Efficacy Outcome at Week 4

| Outcome           | Trigastril (n=60) | Placebo (n=60) | p-value |
|-------------------|-------------------|----------------|---------|
| Responders, n (%) | 33 (55.0%)        | 18 (30.0%)     | <0.05   |
| Non-responders, n | 27 (45.0%)        | 42 (70.0%)     |         |

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. vdoc.pub [vdoc.pub]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Investigation of Trigastril in Functional Dyspepsia]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1236227#using-trigastril-in-clinical-trials-for-dyspepsia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com